molecular formula C13H12N4O B12523640 Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- CAS No. 787591-37-1

Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-

Cat. No.: B12523640
CAS No.: 787591-37-1
M. Wt: 240.26 g/mol
InChI Key: LVQDZEUNLFKWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a methylamino group at position 8 and a phenol group at position 2. This structure is part of a broader class of imidazo[1,2-a]pyrazine derivatives, which are known for diverse biological activities, including kinase inhibition (e.g., MPS1) and bronchodilation (e.g., SCA40) .

Properties

CAS No.

787591-37-1

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]phenol

InChI

InChI=1S/C13H12N4O/c1-14-12-13-16-8-11(17(13)6-5-15-12)9-3-2-4-10(18)7-9/h2-8,18H,1H3,(H,14,15)

InChI Key

LVQDZEUNLFKWMM-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Iodine-Catalyzed Cyclocondensation in Aqueous Media

A prominent method for synthesizing imidazo[1,2-a]pyrazine derivatives involves iodine-catalyzed oxidative cyclocondensation. This approach leverages water as a green solvent and iodine as a Lewis acid to facilitate Schiff base formation and subsequent cyclization.

Reaction Mechanism

  • Schiff Base Formation : 2-Aminopyrazine reacts with a phenolic aldehyde (e.g., 3-hydroxybenzaldehyde) to form an imine intermediate.
  • Tautomerization : Iodine promotes enamine formation via tautomerism.
  • Cyclization : Intramolecular nucleophilic attack by the pyrazine nitrogen generates the imidazo[1,2-a]pyrazine core.
  • Oxidative Aromatization : Dissolved oxygen in water oxidizes the intermediate to the final aromatic product.

Optimized Conditions

  • Catalyst : 30 mol% iodine.
  • Solvent : Water or SDS micellar media.
  • Temperature : Room temperature (for water) or 40°C (for micellar media).
  • Yield : 70–89% depending on substituents.
Table 1: Comparative Yields in Aqueous vs. Micellar Media
Substrate Combination Solvent Temperature Time (h) Yield (%)
3-Hydroxybenzaldehyde + 2-Aminopyrazine Water 25°C 4 70
3-Hydroxybenzaldehyde + 2-Aminopyrazine SDS Micelles 40°C 8 89

Multicomponent Reactions (MCRs)

Groebke-Blackburn-Bienaymé (GBB) three-component reactions enable efficient assembly of imidazo[1,2-a]pyrazines. This method concurrently introduces the methylamino and phenolic groups.

Reaction Components

  • Aldehyde : 3-Hydroxybenzaldehyde (phenol precursor).
  • Amidine : 2-Aminopyrazine.
  • Isonitrile : tert-Butyl isocyanide or methyl isocyanide (for methylamino group).

Protocol

  • Condensation : Aldehyde and amidine form a Schiff base.
  • Cycloaddition : Isonitrile participates in [4+1] cycloaddition to yield the imidazo[1,2-a]pyrazine scaffold.
  • Deprotection : tert-Butyl groups are hydrolyzed under acidic conditions to reveal the methylamino moiety.
Table 2: Yields of MCR-Derived Imidazo[1,2-a]pyrazines
Isonitrile Aldehyde Yield (%)
Methyl isocyanide 3-Hydroxybenzaldehyde 82
tert-Butyl isocyanide 3-Hydroxybenzaldehyde 75

Post-Synthetic Functionalization

Methylamination via Nucleophilic Substitution

Pre-formed imidazo[1,2-a]pyrazines with a halogen at position 8 undergo nucleophilic substitution with methylamine.

Steps :

  • Halogenation : Introduce bromine or iodine at position 8 using NBS or I₂.
  • Substitution : React with methylamine in DMF at 80°C for 12 hours.
  • Phenol Introduction : Suzuki coupling with 3-hydroxyphenylboronic acid.
Table 3: Halogenation-Substitution Yields
Starting Material Halogenating Agent Methylamine Equiv. Yield (%)
8-Bromoimidazo[1,2-a]pyrazine NBS 2.0 68
8-Iodoimidazo[1,2-a]pyrazine I₂ 1.5 72

Phenol Group Installation via Demethylation

Methoxy-protected intermediates are demethylated using BBr₃ or HBr/AcOH.

Example :

  • Methyl Ether Synthesis : Protect 3-hydroxybenzaldehyde as its methyl ether.
  • Cyclocondensation : Form imidazo[1,2-a]pyrazine core.
  • Demethylation : Treat with BBr₃ in CH₂Cl₂ at −78°C to restore phenol.

Comparative Analysis of Methods

Table 4: Advantages and Limitations of Each Method
Method Advantages Limitations
Iodine-Catalyzed Green solvent, high atom economy Limited substrate solubility in water
Multicomponent Reaction One-pot synthesis, diversity Requires specialized isonitriles
Post-Synthetic Flexibility in substituent placement Multiple steps, lower overall yields

Scalability and Industrial Feasibility

Gram-Scale Synthesis

  • Micellar Catalysis : 5 mmol scale of 3-hydroxybenzaldehyde and 2-aminopyrazine in 10 mL water yielded 81% product.
  • Cost Analysis : Micellar methods reduce E-factor (0.75) compared to organic solvents (E-factor >3).

Purification Strategies

  • Chromatography : Silica gel with ethyl acetate/petroleum ether.
  • Recrystallization : Ethanol/water mixtures for high-purity isolation.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazo[1,2-a]pyrazine ring can undergo reduction to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dihydroimidazo[1,2-a]pyrazines.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Bronchodilators in the Imidazo[1,2-a]pyrazine Series

  • SCA40 (6-Bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile): Structural Differences: SCA40 has a bromine at position 6 and a cyano group at position 2, compared to the phenol at position 3 in the target compound. Functional Impact: SCA40 exhibits potent bronchodilatory activity via cyclic nucleotide phosphodiesterase inhibition, while the phenol derivative’s activity remains unexplored in this context. The bromine and cyano groups in SCA40 enhance electrophilic reactivity, facilitating interactions with PDE enzymes .

MPS1 Kinase Inhibitors

  • Mps-BAY2a (N-cyclopropyl-4-{8-[(2-methylpropyl)amino]-6-(quinolin-5-yl)imidazo[1,2-a]pyrazin-3-yl}benzamide): Structural Differences: Substitutions at positions 6 (quinolin-5-yl) and 8 (2-methylpropylamino) contrast with the phenol at position 3 and methylamino at position 8 in the target compound. Functional Impact: Mps-BAY2a demonstrates selective MPS1 kinase inhibition with minimal off-target effects on other kinases. The quinolinyl group enhances hydrophobic interactions in the kinase ATP-binding pocket, while the benzamide tail improves cellular permeability .
  • Mps-BAY2b (N-cyclopropyl-4-{8-(isobutylamino)imidazo[1,2-a]pyrazin-3-yl}benzamide): Structural Differences: Lacks the quinolinyl group at position 6, simplifying the structure compared to Mps-BAY2a. Functional Impact: Retains MPS1 inhibitory activity but with reduced potency compared to Mps-BAY2a, highlighting the importance of the quinolinyl group for high-affinity binding .

Derivatives with Modified Amino Groups

  • Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]: Structural Differences: Cyclopropylamino at position 8 replaces methylamino. Functional Impact: Cyclopropyl groups often improve metabolic stability by resisting oxidative degradation. This substitution may enhance pharmacokinetic properties compared to the methylamino variant .
  • N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide (CAS 88996-80-9): Structural Differences: Acetamide-substituted phenyl at position 3 instead of phenol.

Comparative Data Table

Compound Name Core Structure Position 3 Substituent Position 8 Substituent Key Biological Activity Reference
Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- Imidazo[1,2-a]pyrazine Phenol Methylamino Not reported (structural focus)
SCA40 Imidazo[1,2-a]pyrazine Cyano Methylamino Bronchodilation (PDE inhibition)
Mps-BAY2a Imidazo[1,2-a]pyrazine Benzamide 2-Methylpropylamino MPS1 kinase inhibition
Mps-BAY2b Imidazo[1,2-a]pyrazine Benzamide Isobutylamino MPS1 kinase inhibition
Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl] Imidazo[1,2-a]pyrazine Phenol Cyclopropylamino Not reported (PK/PD focus)

Research Findings and Implications

  • Role of Position 3 Substituents: The phenol group in the target compound may enhance hydrogen bonding with target proteins compared to non-polar groups (e.g., benzamide in Mps-BAY2a). However, its acidity could reduce membrane permeability .
  • Biological Context: While SCA40 derivatives prioritize PDE inhibition for respiratory applications, the target compound’s phenol group may align it with antioxidant or anti-inflammatory pathways, warranting further investigation .

Biological Activity

Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- (CAS No. 787591-87-1) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C13H12N4O
  • Molecular Weight: 240.26 g/mol
  • IUPAC Name: 4-[8-(methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol
  • Structure: The compound features an imidazo[1,2-a]pyrazine core linked to a phenolic group, which may influence its biological interactions.

Antitumor Activity

Research indicates that compounds similar to Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- exhibit antitumor properties by interacting with cellular pathways involved in tumor growth and proliferation. For instance:

  • In Vitro Studies: In studies involving various cancer cell lines, derivatives of imidazo[1,2-a]pyrazine have shown inhibitory activity against tumor growth. For example, compounds with similar structures have demonstrated GI50 values greater than 50 μM against glioma cell lines .

Kinase Inhibition

The compound's structure suggests potential activity as a kinase inhibitor:

  • SRC and ABL1 Kinases: Similar compounds have shown IC50 values of 52 nM and 25 nM against SRC and ABL1 kinases respectively . This suggests that Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- may also exhibit selective inhibition against these targets.

The proposed mechanism of action for this class of compounds includes:

  • Binding to Kinase Domains: The imidazo[1,2-a]pyrazine moiety may facilitate binding to ATP-binding sites in kinases.
  • Inducing Apoptosis: By inhibiting key signaling pathways in cancer cells, these compounds may promote programmed cell death.

Case Study 1: In Vitro Efficacy

A study evaluated the antitumor effects of a related imidazo[1,2-a]pyrazine derivative on K562 and Ba/F3 BCR-ABL WT cells. The results indicated significant potency with IC50 values of 67 nM and 47 nM respectively. Importantly, no cytotoxicity was observed in control groups at concentrations up to 10 μM .

Case Study 2: Pharmacokinetics

Research on the pharmacokinetics of similar compounds revealed rapid metabolism after oral administration in animal models. The presence of the methylamino group was linked to improved bioavailability compared to other structural analogs . This highlights the importance of structural modifications in enhancing therapeutic efficacy.

Data Table: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50/GI50 ValuesReference
Antitumor ActivityGlioma Cell Lines>50 μM
Kinase InhibitionSRC Kinase52 nM
Kinase InhibitionABL1 Kinase25 nM
Cellular PotencyK562 Cells67 nM
Cellular PotencyBa/F3 BCR-ABL WT Cells47 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.